molecular formula C7H6N4 B1627603 Pyrido[2,3-d]pyrimidin-7-amine CAS No. 76587-31-0

Pyrido[2,3-d]pyrimidin-7-amine

Cat. No. B1627603
CAS RN: 76587-31-0
M. Wt: 146.15 g/mol
InChI Key: SZWAMIJZBXMYDW-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]pyrimidin-7-amine is a heterocyclic compound with a fused pyrimidine and pyridine ring system. It has gained significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. Pyrido[2,3-d]pyrimidin-7-amine has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Scientific Research Applications

Synthesis and Biomedical Applications

Pyrido[2,3-d]pyrimidin-7-amines are important in the field of heterocyclic chemistry due to their structural similarity with nitrogen bases in DNA and RNA. They have been extensively studied, with over 20,000 structures documented. Their synthesis methods vary, including approaches starting from either a preformed pyrimidine or a pyridine ring. These compounds have demonstrated significant biomedical applications, reflecting their versatile nature in scientific research (Jubete et al., 2019).

Antitumor Activity

Pyrido[2,3-d]pyrimidin-7-amines have shown notable antitumor activities. Research has focused on synthesizing new amino derivatives and evaluating their efficacy against various cancers. Structural variations, particularly in the amine fragments, significantly influence their antitumor potential. This area of study is crucial for developing new anticancer therapies (Sirakanyan et al., 2019).

Inhibition of Ser/Thr Kinases

These compounds have been synthesized for potential inhibition of Ser/Thr kinases, which are critical in regulating various cellular processes. Some synthesized pyrido[2,3-d]pyrimidin-7-amines have shown potent inhibitory activity, particularly against specific kinases, demonstrating their potential in targeted therapies (Deau et al., 2013).

Antimicrobial and Antioxidant Activities

Several new indole analogs containing pyrido[2,3-d]pyrimidin-7-amines have been synthesized and screened for antimicrobial and antioxidant activities. These compounds exhibit promising antibacterial, antifungal, and radical scavenging activities, highlighting their potential in pharmaceutical applications (Saundane et al., 2013).

properties

IUPAC Name

pyrido[2,3-d]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4/c8-6-2-1-5-3-9-4-10-7(5)11-6/h1-4H,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWAMIJZBXMYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=NC=NC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593247
Record name Pyrido[2,3-d]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76587-31-0
Record name Pyrido[2,3-d]pyrimidin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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